3,3-dimethyl-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core pyrano[3,4-c]pyridine structure, followed by the introduction of the piperazine and nitrophenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
3,3-dimethyl-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile: shares similarities with other pyrano[3,4-c]pyridine derivatives, which also exhibit diverse biological activities.
Imidazole-containing compounds: These compounds have similar structural features and are known for their broad range of chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C28H27N5O4 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
3,3-dimethyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C28H27N5O4/c1-28(2)16-22-23(17-29)26(30-25(24(22)18-37-28)19-6-4-3-5-7-19)31-12-14-32(15-13-31)27(34)20-8-10-21(11-9-20)33(35)36/h3-11H,12-16,18H2,1-2H3 |
InChI Key |
HGCKKDDHHYOWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.